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Compound of Interest

Compound Name:
2-(Di-tert-butylphosphino)-2'-(N,N-

dimethylamino)biphenyl

Cat. No.: B1349323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

ligand t-BuDavePhos (CAS 224311-49-3), a critical component in modern catalysis, particularly

in cross-coupling reactions. Due to the proprietary nature of specific spectral data from many

commercial suppliers, this guide focuses on presenting representative data where publicly

available and details the established experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectra for this and similar phosphine ligands.

Spectroscopic Data Summary
While a complete, publicly available dataset of assigned peaks for t-BuDavePhos is not readily

found in the searched literature, the following tables summarize the expected chemical shift

ranges and key infrared absorption bands based on the compound's structure and data for

analogous compounds. This information is crucial for researchers aiming to verify the identity

and purity of their t-BuDavePhos samples.

Table 1: Expected NMR Spectroscopic Data for t-BuDavePhos
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Nucleus
Chemical Shift (δ)
ppm

Expected
Multiplicity

Notes

¹H NMR 7.0 - 8.0 Multiplet

Aromatic protons of

the biphenyl

backbone.

2.5 - 3.0 Singlet

Methyl protons of the

N,N-dimethylamino

group.

1.0 - 1.5 Doublet or Singlet

Protons of the two

tert-butyl groups.

Coupling to

phosphorus may be

observed.

¹³C NMR 120 - 155 Multiple signals

Aromatic carbons of

the biphenyl

backbone.

40 - 50 Single signal

Methyl carbons of the

N,N-dimethylamino

group.

30 - 40 Multiple signals

Carbons of the tert-

butyl groups

(quaternary and

methyl).

³¹P NMR 30 - 50 Singlet

Characteristic

chemical shift for

trialkylarylphosphines.

Table 2: Expected IR Absorption Bands for t-BuDavePhos
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Wavenumber (cm⁻¹) Intensity Bond Vibration

3050 - 3000 Medium C-H stretch (aromatic)

2960 - 2850 Strong
C-H stretch (aliphatic - t-Bu

and N-Me)

1600 - 1450 Medium-Strong C=C stretch (aromatic)

1470 - 1450 Medium C-H bend (aliphatic)

~1365 Medium C-H bend (t-Bu)

1200 - 1000 Medium C-N stretch

800 - 700 Strong
C-H out-of-plane bend

(aromatic)

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for

solid organic compounds like t-BuDavePhos.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 5-10 mg of the t-BuDavePhos solid.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a

clean, dry NMR tube. The choice of solvent can influence chemical shifts.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if

necessary.

2. ¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Parameters:
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Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: Typically 0-12 ppm.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed

by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more, as ¹³C is a low-abundance nucleus.

Spectral Width: Typically 0-200 ppm.

Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

4. ³¹P NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer with a multinuclear probe.

Parameters:
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Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 32-64.

Spectral Width: A wide range should be set initially (e.g., -100 to 100 ppm) and then

narrowed based on the observed signal.

Processing: Reference the spectrum externally to a sealed capillary containing 85% H₃PO₄

(δ = 0 ppm).

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

This is the most common and convenient method for solid samples.

Place a small amount of the solid t-BuDavePhos directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

2. Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of t-BuDavePhos with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

3. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:
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Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Procedure:

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

Acquire the spectrum of the sample.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

t-BuDavePhos.
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Caption: Workflow for Spectroscopic Characterization of t-BuDavePhos.

To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for t-
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1349323?utm_src=pdf-body-img
https://www.benchchem.com/product/b1349323#spectroscopic-data-nmr-ir-for-t-budavephos
https://www.benchchem.com/product/b1349323#spectroscopic-data-nmr-ir-for-t-budavephos
https://www.benchchem.com/product/b1349323#spectroscopic-data-nmr-ir-for-t-budavephos
https://www.benchchem.com/product/b1349323#spectroscopic-data-nmr-ir-for-t-budavephos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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